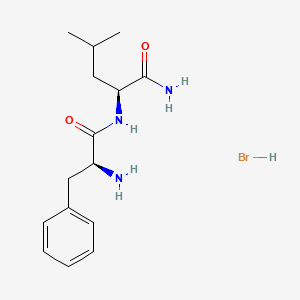
Dioleoyl phosphatidylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioleoyl phosphatidylcholine is a phospholipid molecule composed of two oleic acid chains esterified to the first and second carbon atoms of glycerol, with a phosphocholine group attached to the third carbon. It is a major component of cell membranes and plays a crucial role in maintaining the structural integrity and functionality of biological membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioleoyl phosphatidylcholine can be synthesized through the condensation of glycerophosphatidylcholine and oleic acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide, to facilitate the esterification process . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis techniques. These methods often involve the use of automated reactors and purification systems to achieve consistent quality and high production rates. The process may include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dioleoyl phosphatidylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Hydrolysis: In high-temperature water, this compound hydrolyzes to produce oleic acid and phosphorus-containing products.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the oleic acid chains, leading to the formation of peroxides and other oxidative products.
Esterification: this compound can participate in esterification reactions to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically involves water at elevated temperatures (175-350°C) and may be catalyzed by acids.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often under controlled conditions to prevent excessive degradation.
Esterification: Reagents such as dicyclohexylcarbodiimide and anhydrous solvents are commonly used to facilitate esterification reactions.
Major Products Formed
Hydrolysis: Produces oleic acid and phosphorus-containing intermediates, ultimately leading to phosphoric acid.
Oxidation: Results in the formation of peroxides and other oxidative degradation products.
Esterification: Forms various ester derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dioleoyl phosphatidylcholine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
Dioleoyl phosphatidylcholine exerts its effects primarily through its role in cell membranes. It interacts with proteins and other lipids to maintain membrane fluidity and integrity. The compound’s molecular targets include membrane-bound enzymes and receptors, which it influences through changes in membrane structure and dynamics . The pathways involved in its action include the modulation of membrane permeability and the facilitation of signal transduction processes .
Comparaison Avec Des Composés Similaires
Dioleoyl phosphatidylcholine is unique among phospholipids due to its specific fatty acid composition and structural properties. Similar compounds include:
Phosphatidylethanolamine: Contains ethanolamine as the head group instead of choline.
Phosphatidylglycerol: Features glycerol as the head group.
Phosphatidylserine: Has serine as the head group.
Phosphatidylinositol: Contains inositol as the head group.
Compared to these compounds, this compound is zwitterionic at physiological pH and has distinct biophysical properties that make it particularly suitable for studies involving membrane dynamics and liposomal formulations .
Propriétés
Numéro CAS |
52088-89-8 |
|---|---|
Formule moléculaire |
C44H84NO8P |
Poids moléculaire |
786.1 g/mol |
Nom IUPAC |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+ |
Clé InChI |
SNKAWJBJQDLSFF-DQPVQCHKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B8004016.png)




![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)


![[(1R,7R)-8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B8004070.png)


![(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8004090.png)


